Technical Guide: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
Technical Guide: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
The following technical guide details the chemical identity, synthesis, and application of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 953752-30-2). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 953752-30-2 Role: Privileged Scaffold Intermediate / Linker Module
Introduction & Chemical Identity
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is a bifunctional building block widely utilized in the synthesis of pharmaceutical agents. Structurally, it consists of a pyrrolidin-2-one (lactam) core N-alkylated with a benzyl group, which bears a primary amine at the para position.
This compound serves as a critical "linker-scaffold" in medicinal chemistry.[1] The lactam ring acts as a polar, hydrogen-bond-accepting pharmacophore often mimicking peptide bonds, while the primary amine provides a reactive handle for amide coupling, reductive amination, or sulfonylation to attach other therapeutic motifs (e.g., kinase inhibitors, GPCR ligands).
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Colorless to pale yellow oil/solid | Depends on purity/salt form |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility |
| pKa (Predicted) | ~9.5 (Amine), ~-0.5 (Lactam) | Basic primary amine |
| LogP (Predicted) | 0.8 – 1.2 | Lipophilic enough for CNS penetration |
Synthesis Protocols
The synthesis of CAS 953752-30-2 is typically achieved through a convergent approach involving the N-alkylation of 2-pyrrolidinone followed by functional group manipulation. Two primary routes are validated for laboratory and scale-up contexts.
Route A: The Nitrile Reduction Method (Preferred)
This route is preferred for its atom economy and the availability of starting materials.
Step 1: N-Alkylation
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Reagents: 2-Pyrrolidinone, 4-(Bromomethyl)benzonitrile, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
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Solvent: Anhydrous THF or DMF.
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Mechanism: Deprotonation of the lactam nitrogen creates a nucleophile that attacks the benzylic carbon of the nitrile precursor, displacing the bromide.
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Intermediate: 4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile.
Step 2: Nitrile Reduction
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Reagents: Raney Nickel/H₂ or Borane-THF complex (BH₃·THF).
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Conditions: Hydrogenation at 50 psi (if Raney Ni) or reflux (if Borane).
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Outcome: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).
Route B: The Protected Amine Method
Used when mild conditions are required to avoid reducing other sensitive groups.
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Precursor: tert-butyl (4-(bromomethyl)benzyl)carbamate.
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Step 1: Alkylation of 2-pyrrolidinone with the Boc-protected benzyl bromide.
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Step 2: Acidic deprotection (TFA/DCM or HCl/Dioxane) to yield the final amine salt.
Synthesis Workflow Visualization
Caption: Two-step synthesis via nitrile reduction, ensuring high yield and purity.
Experimental Protocol (Route A)
Note: This protocol is a generalized standard procedure derived from analogous N-benzylpyrrolidinone syntheses.
Step 1: Synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Deprotonation: Add 2-pyrrolidinone (1.0 eq) and anhydrous DMF (10 mL/g). Cool to 0°C. Portion-wise add NaH (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases.
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Alkylation: Dropwise add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in DMF.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Step 2: Reduction to 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
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Setup: Place the nitrile intermediate in a hydrogenation vessel (Parr shaker).
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Catalyst: Add Raney Nickel (approx. 20 wt% of substrate, pre-washed with MeOH) or Pd/C (10%) if acidic conditions are tolerated.
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Solvent: Dissolve in Methanolic Ammonia (7N NH₃ in MeOH) to suppress secondary amine formation.
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Reaction: Hydrogenate at 40–60 psi H₂ for 12 hours.
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Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.
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Salt Formation (Optional): Treat the crude oil with HCl/ether to precipitate the hydrochloride salt for storage.
Applications in Drug Discovery
This compound is not merely a solvent or passive additive; it is a pharmacophore linker .
Fragment-Based Drug Discovery (FBDD)
The pyrrolidinone ring mimics the
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Target Classes: PDE4 Inhibitors, CB2 Receptor Modulators.
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Mechanism: The benzylamine "arm" extends into solvent-exposed pockets or hydrophobic channels of the target protein, allowing the pyrrolidinone headgroup to anchor via hydrogen bonding.
Library Synthesis
The primary amine is a "universal handle."
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Combinatorial Chemistry: It readily reacts with carboxylic acids, sulfonyl chlorides, and isocyanates to generate diverse libraries of N-benzylpyrrolidinone derivatives.
Pharmacophore Mapping
Caption: Structural decomposition of the molecule highlighting its binding domains.
Safety & Handling
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Hazards: As a primary benzylamine, it is likely an Irritant (Skin/Eye) and potentially corrosive in pure form.[2]
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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GHS Classification (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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References
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Sigma-Aldrich. 1-{[4-(aminomethyl)phenyl]methyl}pyrrolidin-2-one Product Page. Available at:
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BLD Pharm. 1-(4-(Aminomethyl)benzyl)pyrrolidin-2-one (CAS 953752-30-2) Technical Data. Available at:
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PubChem. 4-(Bromomethyl)benzonitrile (Precursor) Compound Summary. Available at:
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Molaid. Patent Context for CAS 953752-30-2 (CB2/PDE4 Modulators). Available at:
